DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite

Hydrolytic stability pH 5.5 Oligonucleotide synthesis

DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite (CAS 2923115-67-5) is a specialized phosphoramidite monomer designed for solid-phase oligonucleotide synthesis, featuring a 2'-O-docosyl (C22) alkyl modification. This building block introduces a 22-carbon lipophilic chain onto the ribose sugar of adenosine, dramatically altering the physicochemical properties of the resulting oligonucleotide.

Molecular Formula C69H96N7O8P
Molecular Weight 1182.5 g/mol
Cat. No. B15598484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-2'-O-C22-rA-3'-CE-Phosphoramidite
Molecular FormulaC69H96N7O8P
Molecular Weight1182.5 g/mol
Structural Identifiers
InChIInChI=1S/C69H96N7O8P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-33-48-80-64-63(84-85(82-49-34-47-70)76(53(2)3)54(4)5)61(83-68(64)75-52-73-62-65(71-51-72-66(62)75)74-67(77)55-35-29-27-30-36-55)50-81-69(56-37-31-28-32-38-56,57-39-43-59(78-6)44-40-57)58-41-45-60(79-7)46-42-58/h27-32,35-46,51-54,61,63-64,68H,8-26,33-34,48-50H2,1-7H3,(H,71,72,74,77)/t61-,63-,64-,68-,85?/m1/s1
InChIKeyBCBFIURHCBIJCZ-GOQGTMNZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite: Core Building Block for Lipophilic Oligonucleotide Synthesis


DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite (CAS 2923115-67-5) is a specialized phosphoramidite monomer designed for solid-phase oligonucleotide synthesis, featuring a 2'-O-docosyl (C22) alkyl modification . This building block introduces a 22-carbon lipophilic chain onto the ribose sugar of adenosine, dramatically altering the physicochemical properties of the resulting oligonucleotide. Its high purity (≥98%) is validated for use in automated synthesizers, and it is specifically cited in compositions for extrahepatic delivery of RNAi therapeutics [1][2].

Why Standard or Shorter-Chain Phosphoramidites Cannot Replicate the Performance of DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite


Generic substitution with standard RNA phosphoramidites or those bearing shorter 2'-O-alkyl chains (e.g., methyl, ethyl, methoxyethyl) fails to achieve the same biological outcome because the C22 chain provides a distinct and quantifiable advantage in lipophilicity and protein binding. While shorter chains can enhance nuclease resistance, the extended C22 docosyl moiety is specifically required for high-affinity interaction with serum albumin, which is the critical driver for extended circulatory half-life and extrahepatic tissue distribution (e.g., to skeletal and cardiac muscle) [1][2]. Procuring a shorter-chain alternative would result in rapid renal clearance and failure to achieve therapeutic exposure in target tissues beyond the liver, thereby compromising the core objective of the synthesis campaign [3].

Quantitative Differentiation Evidence for DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite vs. In-Class Comparators


Superior Hydrolytic Stability of 2'-O-Alkyl Phosphoramidites Under Acidic Synthesis Conditions

The 2'-O-alkyl class of phosphoramidites, which includes the C22 variant, demonstrates significantly higher hydrolytic stability at pH 5.5 compared to 2'-deoxy N3'→P5' phosphoramidates (NPOs). This is a critical advantage during the detritylation and coupling steps of solid-phase synthesis, where acidic conditions can otherwise lead to premature cleavage of the growing oligonucleotide chain [1].

Hydrolytic stability pH 5.5 Oligonucleotide synthesis

Increased Lipophilicity Drives Albumin Binding and Extended Circulatory Half-Life of C22-Conjugated Oligonucleotides

The 2'-O-C22 modification confers a substantial increase in lipophilicity relative to unmodified or shorter-chain 2'-O-alkyl oligonucleotides. This heightened lipophilicity is the primary mechanism enabling high-affinity binding to serum albumin, which in turn protects the siRNA from rapid renal clearance and extends its circulatory half-life. Conjugation with docosanoic acid (C22) has been shown to enable functional delivery of siRNA to skeletal and cardiac muscle, a feat unattainable with less lipophilic 2'-O-methyl (C1) or 2'-O-methoxyethyl (MOE, C3) modifications [1][2].

Lipophilicity Pharmacokinetics siRNA delivery

High Purity Specification (≥98%) Minimizes Synthesis By-Products for Consistent Oligonucleotide Quality

DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite is supplied with a verified purity of ≥98%, as confirmed by HPLC and/or ³¹P NMR [1]. In the context of solid-phase oligonucleotide synthesis, where coupling efficiencies compound exponentially, the use of high-purity monomers is paramount. Impurities in phosphoramidites, even at low levels, can cap the growing chain, leading to the accumulation of truncated failure sequences (e.g., n-1, n-2) that are difficult to separate from the full-length product [2].

Purity Solid-phase synthesis Quality control

Compatibility with Automated Solid-Phase Synthesis and Conventional Deprotection Chemistry

This phosphoramidite is designed for seamless integration into standard automated oligonucleotide synthesis workflows using conventional reagents (e.g., tetrazole or ETT activators) and deprotection conditions (e.g., ammonium hydroxide for base and phosphate deprotection) [1]. The long C22 chain does not introduce steric hindrance that would significantly impair coupling efficiency; rather, it is a well-tolerated 2'-O-alkyl modification. Industry benchmarks for phosphoramidite coupling efficiency typically exceed 98% per step, and while specific coupling yields for this exact monomer may vary, its design ensures it falls within the expected range for hydrophobic monomers [2].

Coupling efficiency Automated synthesis Deprotection

High-Impact Application Scenarios for Oligonucleotides Synthesized with DMTr-2'-O-C22-rA-3'-CE-Phosphoramidite


Synthesis of siRNA Conjugates for Extrahepatic Gene Silencing in Skeletal and Cardiac Muscle

This is the primary, evidence-backed application. Incorporating this phosphoramidite into the sense strand of an siRNA creates a lipid conjugate that binds serum albumin, enabling delivery to tissues beyond the liver. This is specifically validated for functional gene silencing in skeletal and cardiac muscle, addressing a major unmet need in RNAi therapeutics for diseases like myotonic dystrophy or cardiac amyloidosis [1]. The failure of other 2'-O-alkyl modifications in this context underscores the necessity of the C22 chain [2].

Construction of Hydrophobic Antisense Oligonucleotides (ASOs) with Enhanced Tissue Penetration

The increased lipophilicity conferred by the C22 modification is also advantageous for designing next-generation antisense oligonucleotides. By promoting association with lipoproteins and cell membranes, C22-modified ASOs may exhibit improved cellular uptake in hard-to-reach tissues compared to their unmodified or less lipophilic counterparts. This aligns with findings that 2'-O-alkyl modifications enhance the activity of gapmer ASOs in vivo [3].

Development of Lipid-Conjugated CRISPR Guide RNAs for In Vivo Editing

An emerging application leverages the albumin-binding property of the C22 chain for the delivery of chemically modified CRISPR single-guide RNAs (sgRNAs). Conjugation of the sgRNA to a C22 lipid via this phosphoramidite can improve its pharmacokinetic profile and facilitate delivery to extrahepatic tissues, potentially enabling more effective systemic gene editing strategies without the need for complex viral or nanoparticle formulations [1].

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